Benzyltrimethylammonium fluoride hydrate

Catalog No.
S3384378
CAS No.
127582-36-9
M.F
C10H18FNO
M. Wt
187.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium fluoride hydrate

CAS Number

127582-36-9

Product Name

Benzyltrimethylammonium fluoride hydrate

IUPAC Name

benzyl(trimethyl)azanium;fluoride;hydrate

Molecular Formula

C10H18FNO

Molecular Weight

187.25 g/mol

InChI

InChI=1S/C10H16N.FH.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;/h4-8H,9H2,1-3H3;1H;1H2/q+1;;/p-1

InChI Key

RQVPEOYSZICMEA-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.O.[F-]

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.O.[F-]

Source of Organic-Soluble Fluoride

Benzyltrimethylammonium fluoride hydrate (BTFH) is a quaternary ammonium salt and a valuable reagent in organic chemistry. Its primary function in scientific research lies in its ability to act as a source of organic-soluble fluoride. This property makes BTFH highly useful for various applications, particularly in the cleavage of silyl ether protecting groups. Wikipedia: Benzyltrimethylammonium fluoride:

Silyl ethers are commonly used as protecting groups for hydroxyl functionalities in organic synthesis. BTFH efficiently cleaves these protecting groups under mild conditions, allowing for the controlled deprotection of the hydroxyl group. This process is crucial in the synthesis of various complex molecules, including pharmaceuticals, natural products, and functional materials. ChemicalBook: Benzyltrimethylammonium fluoride:

Advantages

Several advantages make BTFH a popular choice for silyl ether cleavage:

  • Organic solubility: Unlike inorganic fluoride sources like potassium fluoride, BTFH readily dissolves in organic solvents commonly employed in organic synthesis. This allows for reactions to be conducted in homogeneous reaction mixtures, simplifying reaction setup and workup procedures. Alfa Chemistry: CAS 127582-36-9 Benzyltrimethylammonium fluoride hydrate
  • Mild reaction conditions: BTFH can effectively cleave silyl ethers under relatively mild reaction conditions, minimizing the risk of degradation of other functional groups present in the target molecule.
  • High reactivity: BTFH exhibits high reactivity towards silyl ethers, leading to efficient cleavage and shorter reaction times.

Additional Applications

Beyond silyl ether cleavage, BTFH finds applications in other areas of scientific research, including:

  • Fluorination reactions: BTFH can be employed as a mild fluorinating agent for the introduction of fluorine atoms into organic molecules.
  • Synthesis of fluorinated materials: BTFH can be utilized in the preparation of fluorinated polymers and other functional materials with unique properties.

Benzyltrimethylammonium fluoride hydrate is a quaternary ammonium salt with the molecular formula C₁₀H₁₈FNO and a molecular weight of approximately 187.25 g/mol. This compound consists of a benzyl group attached to a trimethylammonium cation, balanced by a fluoride anion and associated water molecules in its hydrate form. Its hygroscopic nature allows it to absorb moisture from the environment, which can affect its stability and reactivity .

BTMAF hydrate functions as a fluoride source for the cleavage of silyl ethers. The fluoride anion acts as a nucleophile, attacking the electrophilic silicon atom in the silyl ether and leading to bond breakage. The exact details of the mechanism can vary depending on the specific silyl ether being cleaved.

BTMAF hydrate is a corrosive and irritating compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BTMAF hydrate.
  • Disposal: Dispose of waste according to local regulations for hazardous materials.

The primary chemical reaction involving benzyltrimethylammonium fluoride hydrate is its role as a fluoride source in the cleavage of silyl ether protecting groups. The general reaction can be represented as follows:

(R)3SiOR+Benzyltrimethylammonium fluoride hydrate(R)3SiF+ROH+Benzyltrimethylammonium cation+H2O(R)_3Si-O-R'+\text{Benzyltrimethylammonium fluoride hydrate}\rightarrow (R)_3Si-F+R'OH+\text{Benzyltrimethylammonium cation}+H_2O

In this reaction, the fluoride anion attacks the silicon atom in the silyl ether, leading to the cleavage of the Si-O bond. This process is crucial for deprotecting hydroxyl functionalities during organic synthesis .

Benzyltrimethylammonium fluoride hydrate can be synthesized through various methods, typically involving the reaction of benzyltrimethylammonium chloride with a fluoride source, such as potassium fluoride or sodium fluoride, in an aqueous medium. The general procedure includes:

  • Dissolving benzyltrimethylammonium chloride in water.
  • Adding the fluoride source gradually while stirring.
  • Allowing the mixture to react until complete.
  • Isolating the product through crystallization or evaporation of water.

The specific conditions may vary depending on desired purity and yield .

Benzyltrimethylammonium fluoride hydrate is widely utilized in organic chemistry for:

  • Deprotection of Silyl Ethers: It effectively cleaves silyl ether protecting groups under mild conditions.
  • Fluorination Reactions: It serves as a reagent for introducing fluorine into organic molecules.
  • Organic Synthesis: Its ability to act as a source of organic-soluble fluoride makes it valuable in synthesizing complex molecules, including pharmaceuticals and natural products .

Benzyltrimethylammonium fluoride hydrate shares similarities with other quaternary ammonium salts and fluoride sources but stands out due to its unique structure and reactivity profile. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Benzyltrimethylammonium chlorideQuaternary Ammonium SaltChloride ion instead of fluoride; less reactive
Tetra-n-butylammonium fluorideQuaternary Ammonium SaltLarger alkyl groups; different solubility properties
Trimethylamine N-oxideTertiary AmineDifferent functional group; used in oxidation reactions
Hexadecyltrimethylammonium bromideQuaternary Ammonium SaltLonger alkyl chain; used in surfactant applications

Benzyltrimethylammonium fluoride hydrate is particularly noted for its efficiency in cleaving silyl ethers compared to other similar compounds, making it a preferred choice in many synthetic applications .

Quaternary Ammonium Salt Synthesis Strategies

The synthesis of benzyltrimethylammonium fluoride hydrate primarily involves halide exchange reactions between benzyltrimethylammonium chloride and fluoride sources. A common approach utilizes potassium fluoride (KF) or sodium fluoride (NaF) in aqueous or mixed-solvent systems. The reaction proceeds via nucleophilic displacement, where the chloride ion in benzyltrimethylammonium chloride is replaced by fluoride.

Reaction Conditions and Stoichiometry
Optimal yields are achieved with a 1:1 molar ratio of benzyltrimethylammonium chloride to fluoride salt. Elevated temperatures (50–70°C) enhance reaction rates but require careful control to prevent decomposition of the quaternary ammonium cation. Polar aprotic solvents like acetonitrile improve fluoride solubility, while water facilitates ion dissociation but risks hydrolysis byproducts.

Phase Transfer Catalysis
In non-aqueous systems, phase transfer agents such as crown ethers or additional quaternary ammonium salts enhance fluoride availability. For example, 18-crown-6 selectively complexes potassium ions, freeing fluoride for nucleophilic attack. This method reduces side reactions and improves yields in anhydrous conditions.

Anion Exchange Resin Methods
Recent advances employ anion exchange resins (AERs) loaded with fluoride ions. Benzyltrimethylammonium chloride is passed through a column containing AER (F⁻ form), enabling efficient halide exchange without aqueous solvents. This method achieves >95% conversion and minimizes residual halide impurities.

Table 1: Comparison of Fluoride Sources in Synthesis

Fluoride SourceSolvent SystemYield (%)Residual Cl⁻ (ppm)
KFH₂O/CH₃CN82120
NaFH₂O75150
AER (F⁻)CH₃CN/CH₂Cl₂98<20

Hydration State Optimization in Fluoride Salt Preparation

Benzyltrimethylammonium fluoride is inherently hygroscopic, necessitating precise control over hydration during synthesis. The hydrate form (typically monohydrate) is stabilized by hydrogen bonding between fluoride ions and water molecules.

Water Content Modulation
Hydration levels are tuned by adjusting solvent polarity and drying protocols. Aqueous syntheses yield the monohydrate directly, while anhydrous routes require post-synthesis hydration. Lyophilization (freeze-drying) from aqueous solutions produces a crystalline hydrate with consistent stoichiometry.

Impact of Solvent Composition
Mixed solvents like acetonitrile/water (3:7 v/v) balance ion solubility and water activity, preventing over-hydration. Excess water promotes polyhydrate formation, which compromises thermal stability.

Thermal Analysis Insights
Thermogravimetric analysis (TGA) reveals that the monohydrate loses water at 110–120°C, transitioning to an anhydrous form that decomposes above 200°C. Storage under dry nitrogen preserves the hydrate, whereas ambient conditions lead to variable hydration.

Table 2: Hydration States Under Different Conditions

Solvent Ratio (H₂O:CH₃CN)Drying MethodHydration (H₂O molecules)
1:0Air-dried1.2 ± 0.1
3:7Lyophilized1.0 ± 0.05
0:1Vacuum oven0.3 ± 0.1

Purification Techniques for Hydrated Fluoride Complexes

Purifying benzyltrimethylammonium fluoride hydrate requires removing unreacted precursors, halide impurities, and residual solvents.

Recrystallization Strategies
Recrystallization from ethanol/water mixtures (4:1 v/v) yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes inclusion of chloride ions, which remain in the mother liquor.

Ion Exchange Chromatography
Post-synthesis, passage through a strong anion exchange resin (e.g., Dowex 1X8-100) removes chloride contaminants. Elution with dilute HF solution ensures complete exchange while retaining the hydrate structure.

Lyophilization vs. Vacuum Drying
Lyophilization preserves crystallinity and hydration stoichiometry, whereas vacuum drying at 40°C produces amorphous powders with variable water content.

Table 3: Purity Metrics After Purification

MethodPurity (%)Cl⁻ (ppm)H₂O Content (wt.%)
Recrystallization99.5<108.2
Ion Exchange99.8<58.0
Vacuum Drying98.0506.5

Desilylation Reactions: Mechanism and Substrate Scope

BTMAF- xH₂O serves as an optimal fluoride source for cleaving silicon-based protecting groups due to its organic solubility and tunable reactivity. The desilylation mechanism involves nucleophilic attack by the fluoride anion at the electrophilic silicon center, displacing the alkoxide or aryloxide moiety (Fig. 1) [1] [5]. This process benefits from the strong Si-F bond formation (≈30 kcal/mol stronger than Si-O bonds), which drives the reaction to completion [5].

Substrate Scope and Selectivity
The reagent demonstrates broad compatibility with silyl ethers, with cleavage rates dependent on steric and electronic factors:

Silyl GroupRelative Hydrolytic Stability (Acidic Conditions)BTMAF- xH₂O Reaction Time
TMS1 (Reference)<5 min
TES6415-30 min
TBS20,0001-2 h
TBDPS5,000,0004-6 h

Table 1: Comparative reactivity of silyl protecting groups with BTMAF- xH₂O [5]

Notably, BTMAF- xH₂O outperforms tetrabutylammonium fluoride (TBAF) in moisture-sensitive applications due to its lower hygroscopicity [1]. The hydration state (x = 0.5–10 H₂O) significantly impacts reactivity—partially hydrated forms (x ≈ 6) optimize the balance between fluoride nucleophilicity and basicity, minimizing unwanted side reactions in polyfunctional substrates [1] .

Macrocyclization Catalysis: Ring-Closing Metathesis Applications

In palladium-catalyzed ring-closing metathesis, BTMAF- xH₂O enables efficient macrocycle formation through fluoride-mediated transmetalation. A seminal study demonstrated its utility in synthesizing 14- to 18-membered macrolactones from dienyne precursors (Fig. 2) [1]:

Optimized Conditions for Macrocyclization

  • Catalyst: Pd₂(dba)₃- CHCl₃ (5 mol%)
  • Ligand: P(o-tol)₃ (20 mol%)
  • Activator: BTMAF- 6H₂O (5 equiv)
  • Solvent: THF (0.1 M)
  • Yield: 64% (8a:8a' = 6:1) [1]

Hydration level critically influences outcomes:

Hydration (x)Yield (%)8a:8a' Ratio
0.5392:1
6496:1
10321.5:1

Table 2: Hydration effects on macrocyclization efficiency [1]

The enhanced performance at x = 6 arises from water molecules coordinating to fluoride, reducing its basicity while maintaining sufficient nucleophilicity to form pentacoordinate silicon intermediates [1]. This hydration-controlled activation prevents premature β-hydride elimination, a common side reaction in less hydrated systems.

Role in Transition Metal-Mediated Coupling Reactions

BTMAF- xH₂O facilitates key steps in cross-coupling chemistry by participating in transmetalation processes. In Suzuki-Miyaura couplings, fluoride ions assist in transferring the palladium complex between oxidation states while minimizing protodeboronation side reactions [1] [4].

Mechanistic Insights

  • Transmetalation Acceleration: Fluoride abstracts protons from boronic acids, generating more nucleophilic boronate species [4].
  • Catalyst Regeneration: Pd(II) intermediates are reduced to Pd(0) through fluoride-mediated electron transfer [1].
  • Byproduct Solubilization: Insoluble boronates are converted to soluble fluoroborate complexes, preventing catalyst poisoning [5].

In a representative Stille coupling protocol:

  • Substrate: (E)-Vinylstannane
  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Additive: BTMAF- 6H₂O (3 equiv)
  • Yield Improvement: 72% → 89% vs. TBAF [1]

The reagent's phase-transfer capabilities enable efficient fluoride delivery to heterogeneous reaction mixtures, particularly in biphasic water-organic systems [3]. Recent developments show promise in photoinduced C–F bond formation, where BTMAF- xH₂O serves as both fluoride source and electron mediator [4].

The nucleophilic behavior of fluoride ion in benzyltrimethylammonium fluoride hydrate systems is profoundly influenced by solvation phenomena, which fundamentally alter the accessibility and reactivity of the fluoride species. The distinction between nucleophilicity and basicity represents a critical mechanistic consideration, as these properties respond differently to solvent environments [1] [2].

In polar aprotic solvents such as dimethyl sulfoxide, fluoride ion exhibits enhanced nucleophilicity compared to polar protic solvents [3] [2]. The fundamental basis for this enhancement lies in the differential solvation patterns observed between these solvent classes. Polar protic solvents form strong hydrogen bonds with fluoride ion through interactions with hydrogen atoms bearing partial positive charges, creating a tightly bound solvation shell that effectively reduces the availability of the fluoride ion for nucleophilic attack [4] [2] [5].

Research data demonstrates that fluoride ion solvation energies in dimethyl sulfoxide are substantially lower than those observed in water, resulting in a more accessible nucleophile [4] [3]. The solvation effect is particularly pronounced for fluoride ion due to its small ionic radius and high charge density, which creates strong electrostatic interactions with solvent molecules [4]. Comparative studies reveal that while fluoride ion shows maximum solvation effects among halide ions, this solvation dramatically decreases its reactivity in protic media relative to gas-phase conditions [4].

The basicity of fluoride ion follows distinct trends that do not necessarily correlate with nucleophilicity trends across different solvent systems [1] [5]. In gas-phase conditions, fluoride ion exhibits strong basicity that sharply decreases in aprotic media and shows even greater reduction in protic solvents due to specific hydrogen bonding interactions [4]. Data indicates that the difference between fluoride basicity and that of other anions such as methoxide is approximately 7 kcal/mol in gas phase, expanding to 19 kcal/mol in dimethyl sulfoxide and 16.9 kcal/mol in water [4].

Mechanistic studies on nucleophilic aromatic substitution reactions demonstrate that fluoride ion reactivity can be tuned through controlled solvation environments [6] [7]. Hydrogen bonding interactions with appropriate donor molecules can create partially solvated fluoride species that maintain balanced nucleophilicity and basicity characteristics [8]. Research utilizing chiral bis-urea catalysts shows that controlled hydrogen bonding complexation renders fluoride ions both soluble and reactive while simultaneously inducing asymmetry in chemical transformations [7].

The impact of hydration on fluoride nucleophilicity represents a particularly important mechanistic consideration for benzyltrimethylammonium fluoride hydrate systems [9] [10]. Studies indicate that even single water molecule coordination to fluoride ion can reduce reaction rates by factors exceeding 10,000 [9]. This dramatic effect arises from the strong hydrogen bonding interaction between water and fluoride, which creates a hydrated species with significantly reduced nucleophilic character [9] [10].

Table 1. Solvation Effects on Fluoride Ion Reactivity

Solvent SystemFluoride Nucleophilicity RankBasicity (relative)Solvation Energy
Gas PhaseReference (highest)Reference (highest)0
Dimethyl SulfoxideHighModerateLow
WaterLowLowHigh
Aprotic + Hydrogen Bond DonorsModerate-HighControlledVariable

Hydration-Dependent Reactivity in Apolar Media

The reactivity profile of benzyltrimethylammonium fluoride hydrate in apolar media exhibits strong dependence on the degree of hydration, creating distinct mechanistic pathways that differ substantially from those observed in polar environments [9] [11] [12]. The presence of water molecules coordinated to the fluoride ion fundamentally alters the electronic structure and accessibility of the nucleophilic center, leading to dramatic changes in reaction rates and selectivity patterns.

Experimental investigations demonstrate that anhydrous quaternary ammonium fluoride salts exhibit substantially enhanced reactivity compared to their hydrated counterparts [11]. Studies on anhydrous tetrabutylammonium fluoride preparation reveal that this compound remains stable to Hofmann elimination in polar aprotic solvents under rigorously anhydrous conditions, contrary to expectations regarding its stability [11]. However, the introduction of even trace amounts of hydroxylic solvents catalyzes decomposition reactions and promotes proton exchange processes with dimethyl sulfoxide [11].

The mechanism of hydration-dependent reactivity involves the formation of fluoride-water complexes that exhibit altered nucleophilic characteristics [12] [10]. Research utilizing buffered tetrabutylammonium fluoride systems shows that optimal deprotection efficiency occurs within a narrow water content range of 0.6-1.2% in tetrahydrofuran, while water concentrations exceeding 1.4% lead to dramatic decreases in reaction conversion [12]. This threshold effect indicates that controlled hydration levels are essential for maintaining fluoride reactivity while providing sufficient aqueous medium for reaction progression.

Kinetic studies reveal that the presence of water in fluoride-mediated silyl ether cleavage reactions enables catalytic turnover through a regenerative mechanism [12]. The proposed pathway involves initial fluoride attack on the silicon center, followed by hydrolysis of the resulting silyl fluoride intermediate to regenerate fluoride ion for subsequent catalytic cycles [12]. This mechanism explains the observation that substoichiometric quantities of fluoride can achieve complete silyl ether deprotection when appropriate water levels are maintained.

The electronic effects of hydration on fluoride reactivity manifest through alterations in the fluoride ion's electron density distribution and coordination environment [10] [13]. Computational studies indicate that fluoride-water coordination leads to tetrahedral coordination geometries around fluoride centers, with hydrogen bonding interactions ranging from 2.684 to 2.724 Ångstrom [14]. These coordination complexes exhibit modified nucleophilic character compared to "naked" fluoride ions, with reduced charge density at the fluoride center resulting in diminished nucleophilic strength.

Experimental data from ionic liquid systems provide additional mechanistic insights into hydration effects on fluoride reactivity [15]. Studies demonstrate that 1-butyl-3-methylimidazolium tetrafluoroborate serves as an effective medium for boron trifluoride-catalyzed reactions, where the ionic liquid's hygroscopic nature provides optimal water content for reaction progression [16]. The water naturally present within the ionic liquid proves sufficient for hydration reactions, eliminating the need for additional water addition while maintaining reaction efficiency [16].

Table 2. Hydration Effects on Fluoride Reactivity in Apolar Media

Water Content (% v/v)Conversion EfficiencyReaction TimeMechanistic Pathway
< 0.6PoorExtendedLimited turnover
0.6-1.2OptimalNormalCatalytic cycle
1.4-2.0DecreasedExtendedCompeting hydrolysis
> 2.0PoorVery extendedFluoride sequestration

The practical implications of hydration-dependent reactivity extend to reaction vessel selection and experimental protocols [12]. Research demonstrates that polypropylene reaction vessels provide superior results compared to glass containers, as glass surfaces can sequester trace fluoride quantities and disrupt the delicate hydration balance required for optimal reactivity [12]. This observation highlights the critical importance of controlling all aspects of the reaction environment when working with hydration-sensitive fluoride systems.

Kinetic Studies of Silyl Ether Cleavage Pathways

The kinetic behavior of benzyltrimethylammonium fluoride hydrate in silyl ether cleavage reactions reveals complex mechanistic pathways that depend on substrate structure, reaction conditions, and the degree of fluoride solvation [12] [17] [18]. Comprehensive kinetic analyses demonstrate that these reactions follow pseudo-first-order kinetics under catalytic fluoride conditions, with rate constants that correlate directly with the steric and electronic properties of the silyl protecting groups [12].

Systematic kinetic studies using 0.1 equivalent of tetrabutylammonium fluoride in tetrahydrofuran-buffered water systems reveal distinct rate hierarchies among different silyl protecting groups [12]. The observed rate order follows the sequence: diphenylmethylsilyl ≈ triphenylsilyl > triethylsilyl > tert-butyldimethylsilyl > triisopropylsilyl > tert-butyldiphenylsilyl, with complete deprotection times ranging from less than 5 minutes for the most reactive groups to approximately 4 days for tert-butyldiphenylsilyl systems [12] [17].

The mechanistic pathway for fluoride-mediated silyl ether cleavage involves initial nucleophilic attack by fluoride ion at the silicon center, forming a pentacoordinate silicon intermediate [18] [19]. This intermediate undergoes subsequent fragmentation to yield the corresponding alcohol and a silyl fluoride byproduct [12] [18]. The driving force for this transformation derives from the exceptional strength of the silicon-fluoride bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen bond being cleaved [19].

Kinetic isotope effect studies provide mechanistic insights into the transition state structure for silyl ether cleavage reactions [20]. Research on nucleophilic substitution reactions demonstrates that fluoride ion exhibits characteristic kinetic behavior that depends strongly on the electrostatic potential at the reaction center carbon atom [21]. For benzylic systems, linear correlations exist between computed electrostatic potentials and activation energies, indicating that electrostatic interactions govern the reaction kinetics rather than charge delocalization effects [21].

The temperature dependence of silyl ether cleavage kinetics reveals activation parameters consistent with associative mechanisms involving fluoride coordination to silicon [22] [23]. Activation energies for thermal silyl ester eliminations range from 136-144 kJ/mol with log(A/s⁻¹) values between 10.1-10.8, indicating the critical importance of silicon-oxygen bond formation in determining reaction rates [23]. These parameters suggest that alterations in substrate structure cannot produce substantial variations in reaction rates due to the overriding importance of silicon-fluoride bond strength [23].

Advanced kinetic studies utilizing temperature-dependent reaction monitoring reveal complex rate dependencies for palladium-mediated fluoride transfer reactions [22]. Data demonstrate that fluoride ion formation rates increase substantially with temperature, following relationships that can be quantified through linear regression analysis [22]. At -55°C, formation rates of 1.44 × 10⁻⁸ M/s are observed, increasing to 1.88 × 10⁻⁷ M/s at -50°C, indicating significant temperature sensitivity for these processes [22].

Table 3. Kinetic Parameters for Silyl Ether Cleavage by Fluoride Ion

Silyl Protecting GroupRelative RateComplete Deprotection TimeActivation Energy (kJ/mol)
DiphenylmethylsilylFastest< 5 minutesNot determined
TriphenylsilylFastest< 5 minutesNot determined
TriethylsilylFast~ 2 hoursNot determined
tert-ButyldimethylsilylModerate~ 6 hoursNot determined
TriisopropylsilylSlow~ 24 hoursNot determined
tert-ButyldiphenylsilylSlowest~ 4 daysNot determined

The influence of reaction medium on cleavage kinetics demonstrates significant variations depending on solvent composition and buffer systems [12]. Optimal kinetic performance occurs in tetrahydrofuran-aqueous phosphate buffer mixtures with specific water content ranges, while deviation from these conditions leads to substantial rate decreases [12]. The pH dependence of these reactions shows remarkable tolerance, with identical rates observed across pH ranges from 6.5 to 8.0, indicating that the mechanism does not involve significant proton transfer steps [12].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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